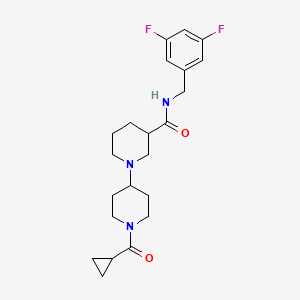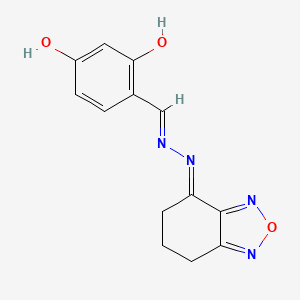![molecular formula C22H27N3O3 B5973593 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)
7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is a type of spirocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diazaspiro compounds and has a unique spirocyclic structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to act through multiple pathways. The compound has been found to inhibit the activity of various enzymes and signaling pathways, including PI3K/Akt and MAPK/ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of reactive oxygen species (ROS) in cells. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high potency and selectivity. The compound has been found to exhibit low toxicity and high efficacy in vitro and in vivo. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and costly.
未来方向
There are several future directions for the research on 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane. One of the areas of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the exact mechanism of action of the compound and its potential side effects.
In conclusion, 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is a promising compound that has shown potential in the treatment of various diseases. Its unique spirocyclic structure and potent pharmacological properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing this compound is through the reaction of 3-methoxybenzylamine with 2-isocyanonicotinic acid followed by cyclization with triphosgene. The resulting product is then oxidized to form the final compound.
科学研究应用
7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
属性
IUPAC Name |
[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-oxidopyridin-1-ium-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-20-5-2-4-18(14-20)15-23-10-3-8-22(16-23)9-13-24(17-22)21(26)19-6-11-25(27)12-7-19/h2,4-7,11-12,14H,3,8-10,13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVFZAGEJYXYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=[N+](C=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-oxidopyridin-1-ium-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,3,5-tetramethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973516.png)
![N-(2-chlorobenzyl)-3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5973527.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5973531.png)
![1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
![3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5973554.png)


![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)

![methyl 1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5973599.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)